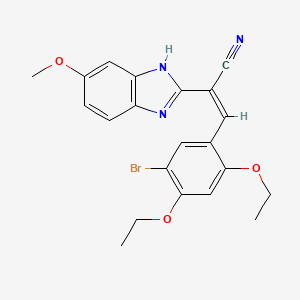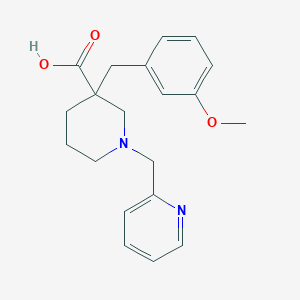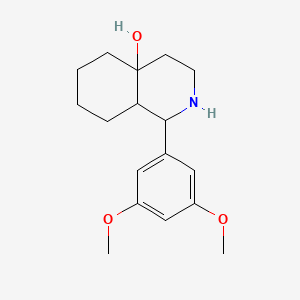
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BDEB, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the activity of Akt, a kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, including the investigation of its potential applications in other fields, such as immunology and infectious disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile and to identify its molecular targets. Finally, the development of more efficient synthesis methods and analogs of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile may lead to the discovery of even more potent and selective compounds.
Synthesemethoden
The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the condensation of 5-methoxy-1H-benzimidazole-2-carboxaldehyde with 3-(5-bromo-2,4-diethoxyphenyl)acrylonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. This synthesis method has been optimized to yield high purity and high yield of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral therapy. In cancer research, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antiviral therapy, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the replication of human cytomegalovirus, a common viral pathogen that causes severe disease in immunocompromised individuals.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-4-27-19-11-20(28-5-2)16(22)9-13(19)8-14(12-23)21-24-17-7-6-15(26-3)10-18(17)25-21/h6-11H,4-5H2,1-3H3,(H,24,25)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETZVNKXHPOBLL-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)